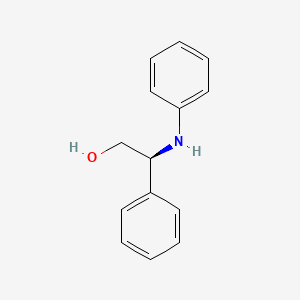

(S)-2-Phenyl-2-phenylamino-ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-anilino-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-11-14(12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10,14-16H,11H2/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYXTSZZPUQJNB-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928941 | |

| Record name | 2-Anilino-2-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135285-98-2 | |

| Record name | 2-Anilino-2-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Enantiopure S 2 Phenyl 2 Phenylamino Ethanol

Asymmetric Catalytic Routes to (S)-2-Phenyl-2-phenylamino-ethanol Precursors and Direct Synthesis

The most direct and atom-economical approach to enantiopure this compound is the asymmetric reduction of its prochiral precursor, 2-phenylamino-acetophenone. This transformation is a key focus in the field of asymmetric catalysis, with catalytic transfer hydrogenation emerging as a particularly powerful and environmentally responsible method.

Asymmetric transfer hydrogenation (ATH) typically employs a chiral catalyst, a simple hydrogen donor like 2-propanol or formic acid, and a base. Ruthenium(II) complexes featuring chiral diamine or amino alcohol ligands are among the most successful catalysts for this type of reduction. The underlying mechanism involves the formation of a ruthenium-hydride species which delivers a hydride to the ketone's carbonyl carbon in an enantioselective manner, governed by the chirality of the ligand. For the synthesis of the (S)-alcohol, a catalyst with the appropriate corresponding chirality, such as one based on an (S,S)-diamine ligand, would be selected.

While direct examples for 2-phenylamino-acetophenone are not extensively documented in readily available literature, the efficacy of this method has been demonstrated on a wide array of analogous aromatic ketones, achieving excellent yields and enantioselectivities. rug.nlresearchgate.netmdpi.comwebofproceedings.org The reaction conditions are generally mild, avoiding the need for high-pressure hydrogen gas and cryogenic temperatures.

Below is a table of representative results for the asymmetric transfer hydrogenation of acetophenone, a structurally similar ketone, which illustrates the potential of this methodology.

| Catalyst | Hydrogen Donor | Base | Solvent | Temp (°C) | Yield (%) | e.e. (%) |

|---|---|---|---|---|---|---|

| Ru(II)-(S,S)-TsDPEN | HCOOH/Et3N | - | CH2Cl2 | 28 | 95 | 98 (S) |

| Ru(II)-((1R,2S)-cis-1-amino-2-indanol) | 2-Propanol | KOH | 2-Propanol | 33 | >95 | 92 (R) |

| [(p-cymene)RuCl2]2 / 2,2'-bibenzimidazole | 2-Propanol | KOH | 2-Propanol | 130 | 99 | N/A (racemic) |

Chemoenzymatic Approaches for the Production of this compound

Chemoenzymatic methods combine the selectivity of biological catalysts with traditional chemical synthesis to create efficient and sustainable processes. For this compound, two primary strategies are prominent: the enzymatic reduction of the precursor ketone and the enzymatic kinetic resolution of the racemic alcohol.

Enzymatic Reduction: Aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs), often found in whole-cell systems like baker's yeast (Saccharomyces cerevisiae), can catalyze the asymmetric reduction of ketones with high enantioselectivity. google.com These biocatalytic reductions utilize cellular cofactors such as NADPH, which are continuously regenerated by the cell's metabolism, making the process highly efficient. A patent describes the asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivatives using baker's yeast to reduce the corresponding α-chloro acetophenones, achieving high yields and excellent enantiomeric excess (e.e.). google.com This precedent strongly suggests the feasibility of reducing 2-phenylamino-acetophenone to this compound using a similar whole-cell biocatalyst.

Enzymatic Kinetic Resolution: Another powerful chemoenzymatic tool is kinetic resolution, wherein an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of both. wikipedia.org In the case of racemic 2-phenyl-2-phenylamino-ethanol, a lipase (B570770) could be employed to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol. Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are widely used for this purpose due to their stability in organic solvents and broad substrate scope. nih.govnih.govchemrxiv.org The choice of acyl donor (e.g., vinyl acetate) and solvent is crucial for optimizing both the reaction rate and the enantioselectivity (E-value).

The following table summarizes typical conditions for the lipase-catalyzed kinetic resolution of similar racemic secondary alcohols.

| Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | e.e. of (S)-Alcohol (%) | Conversion (%) |

|---|---|---|---|---|---|---|

| (R,S)-1-Phenylethanol | Burkholderia cepacia Lipase | Vinyl Acetate (B1210297) | n-Heptane/[EMIM][BF4] | N/A | >99 | ~50 |

| (R,S)-1-(2-Furyl)ethanol | Candida antarctica Lipase B | Vinyl Acetate | n-Heptane | N/A | >99 | 47 |

| rac-Indanol | Thermomyces lanuginosus Lipase | Vinyl Acetate | Hexane | 30 | >99 | ~50 |

Diastereoselective Syntheses of this compound and Subsequent Resolution Strategies

While diastereoselective synthesis is primarily relevant for molecules with multiple chiral centers, the principles can be adapted by using a chiral auxiliary. However, for a molecule with a single stereocenter like this compound, the most practical approach involves the synthesis of a racemic mixture followed by a resolution step.

The primary strategy for resolution is the kinetic resolution detailed in the previous section. wikipedia.org This method leverages the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution (EKR) using lipases is particularly advantageous due to the mild reaction conditions and high selectivity. nih.govchemrxiv.org The process involves the transesterification of the racemic alcohol with an acyl donor. The lipase selectively catalyzes the acylation of one enantiomer (e.g., the R-form), resulting in an enantioenriched mixture of the (R)-ester and the unreacted (S)-alcohol, which can then be separated by standard chromatographic methods. At approximately 50% conversion, it is theoretically possible to obtain both the product and the remaining starting material in high enantiomeric excess.

Non-enzymatic methods for kinetic resolution also exist. Chiral acylation catalysts, such as amidine-based catalysts, have been developed for the kinetic resolution of benzylic, allylic, and propargylic secondary alcohols, offering a viable alternative to enzymes. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

The synthesis of this compound can be made more sustainable by incorporating the principles of green chemistry. Several of the advanced methodologies discussed align well with these principles.

Catalysis: The use of asymmetric catalysts (both metallic and enzymatic) is a cornerstone of green chemistry. webofproceedings.org Catalysts are used in small quantities and can often be recycled and reused, reducing waste compared to stoichiometric chiral reagents. ATH, for instance, uses low loadings of ruthenium catalysts and replaces hazardous metal hydrides like LiAlH₄ with benign hydrogen donors such as 2-propanol. rug.nl

Use of Renewable Feedstocks & Biocatalysis: Chemoenzymatic routes utilize enzymes, which are derived from renewable sources and operate under mild, aqueous conditions. google.comnih.gov The use of whole-cell biocatalysts like baker's yeast for asymmetric reductions is a prime example of a green synthetic method, as it avoids the need for isolated enzymes and expensive cofactors. google.com

Benign Solvents: A key goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. Research into enzymatic reactions in greener media, such as ionic liquids or even water, is ongoing. mdpi.com A visible-light photoredox-catalyzed decarboxylative coupling reaction for synthesizing 1,2-amino alcohols has been demonstrated in water at room temperature, showcasing a highly sustainable approach. rsc.org

Atom Economy: Asymmetric catalytic reduction of 2-phenylamino-acetophenone directly to the desired product represents a highly atom-economical route, as all atoms of the reactants are incorporated into the final product, with minimal byproduct formation. This contrasts with resolution methods, which have a theoretical maximum yield of 50% for the desired enantiomer from a racemic mixture.

By prioritizing catalytic and biocatalytic methods, utilizing safer solvents, and designing atom-economical routes, the synthesis of enantiopure this compound can be achieved in a manner that is both efficient and environmentally responsible.

Exploration of S 2 Phenyl 2 Phenylamino Ethanol As a Chiral Ligand in Metal Catalyzed Asymmetric Transformations

Design and Synthesis of Metal Complexes Featuring (S)-2-Phenyl-2-phenylamino-ethanol Derivatives

The synthesis of metal complexes incorporating this compound derivatives typically involves the reaction of the ligand with a suitable metal precursor. The ligand itself can be prepared through various synthetic routes. For instance, derivatives like 2-phenyl-2-(phenylamino) acetonitrile (B52724) can be synthesized by reacting aniline (B41778) with benzaldehyde (B42025) in the presence of potassium cyanide in an acidic medium. uobaghdad.edu.iq These ligands can then be reacted with metal salts in an ethanolic solution to form the desired complexes. uobaghdad.edu.iq The molar ratio of metal to ligand is a critical parameter in determining the stoichiometry of the resulting complex. uobaghdad.edu.iq

The design of these chiral ligands often involves modification of the basic this compound scaffold to fine-tune its steric and electronic properties. This can include the introduction of different substituents on the phenyl rings or modification of the amino and hydroxyl groups. The coordination geometry of the resulting metal complexes, which can range from octahedral to square planar, is influenced by the nature of the metal ion and the ligand structure. uobaghdad.edu.iqugm.ac.id

Characterization of these metal complexes is carried out using a variety of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, UV-visible spectroscopy, and elemental analysis. uobaghdad.edu.iqnih.gov For example, in the IR spectrum, the coordination of the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group to the metal center can be confirmed by the appearance of new bands corresponding to the M-N and M-O stretching vibrations. nih.gov

Chiral Induction Mechanisms in this compound Metal Catalysis

The effectiveness of this compound-based ligands in asymmetric catalysis stems from their ability to create a well-defined chiral environment around the metal center. The mechanism of chiral induction is often multifaceted and relies on a combination of steric and electronic effects, as well as non-covalent interactions such as hydrogen bonding.

Hydrogen bonding plays a pivotal role in many catalytic systems by orienting substrate molecules and stabilizing transition states. mdpi.comrsc.org In the context of this compound metal complexes, the hydroxyl and amino groups of the ligand can form hydrogen bonds with the substrate, thereby directing its approach to the metal center and favoring the formation of one enantiomer over the other. mdpi.comacs.org The precise control over the network of these non-covalent interactions is crucial for achieving high levels of enantioselectivity. harvard.edu

Computational studies and stereochemical models are often employed to elucidate the mechanism of chiral induction. These models help in visualizing the three-dimensional arrangement of the catalyst-substrate complex and identifying the key interactions that govern the stereochemical outcome of the reaction. For instance, a proposed stereochemical model for a related system suggests that the substrate chelates to the metal center in a specific conformation to minimize steric interactions, thereby allowing the chiral ligand to effectively block one face of the substrate from attack. harvard.edu

Applications in Asymmetric Hydrogenation Reactions Mediated by this compound Complexes

Metal complexes derived from this compound and its analogs have found significant application as catalysts in asymmetric hydrogenation reactions. These reactions are of great industrial importance for the synthesis of enantiomerically pure alcohols and amines, which are valuable building blocks for pharmaceuticals and other fine chemicals. okayama-u.ac.jpru.nl

Ruthenium and rhodium complexes are among the most widely used catalysts for asymmetric hydrogenation. google.comrsc.org For example, ruthenium(II) complexes bearing various phosphine (B1218219) and diamine ligands have been shown to be highly active and enantioselective catalysts for the hydrogenation of ketones and imines. google.comnih.gov The presence of a chiral ligand, such as a derivative of this compound, is essential for achieving high enantiomeric excesses (ee).

The catalytic activity and enantioselectivity of these systems can be influenced by several factors, including the nature of the metal, the structure of the chiral ligand, the reaction conditions (e.g., temperature, pressure), and the presence of additives. acs.org For instance, in the asymmetric hydrogenation of enamines, the choice of the chiral diphosphine ligand and the addition of a base were found to be critical for achieving high conversion and enantioselectivity. acs.org

Table 1: Asymmetric Hydrogenation of Ketones with this compound-type Ligands

| Catalyst/Ligand | Substrate | Product | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| [RuCl2(diphosphine)(diamine)] | Acetophenone | 1-Phenylethanol | 79 | - | google.com |

| Rh/(R,R)-(S,S)-TRAP | Acetophenone | 1-Phenylethanol | High | up to 97 | acs.org |

| Tethered Ru(II)/TsDPEN | para-Amino acetophenone | (S)-1-(4-Aminophenyl)ethanol | ~99 | 94 | acs.org |

Applications in Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Michael, Heck, Suzuki) Utilizing this compound Ligands

The formation of carbon-carbon bonds in an asymmetric fashion is a cornerstone of modern organic synthesis. Chiral metal complexes featuring this compound-derived ligands have been explored for their potential to catalyze a variety of these transformations, including aldol, Michael, Heck, and Suzuki reactions. nih.gov

In the context of the Strecker reaction, a method for synthesizing α-aminonitriles, a scandium-based metal-organic framework (MOF) catalyst has been shown to be effective for the formation of 2-phenyl-2-(phenylamino)acetonitrile. d-nb.info The catalytic activity in this system is attributed to the dynamic nature of the metal-ligand bonds within the MOF structure. d-nb.info

While the direct application of this compound in a wide range of C-C bond-forming reactions is an area of ongoing research, related chiral ligands have demonstrated significant success. For example, chiral H8-BINOL-based catalysts have been employed in direct asymmetric Mannich reactions with high yields and enantioselectivities. nih.gov The development of heterogeneous chiral catalysts is particularly attractive for these reactions as it can simplify catalyst separation and recycling, potentially addressing some of the efficiency challenges faced in batch systems. nih.gov

Applications in Asymmetric Oxidation and Reduction Reactions Catalyzed by this compound Metal Complexes

Beyond hydrogenation, metal complexes with chiral ligands derived from amino alcohols are also utilized in other asymmetric oxidation and reduction reactions. The ability of the ligand to create a specific chiral environment around the metal center is key to controlling the stereochemical outcome of these transformations.

In the realm of asymmetric reductions, chiral oxazaborolidine catalysts, which can be derived from amino alcohols, have been successfully used for the enantioselective reduction of ketones to the corresponding alcohols. ru.nl These catalysts often exhibit high chemical yields and enantiopurities. ru.nl The reduction of imines to amines has also been achieved with these systems, although sometimes with lower enantioselectivities for certain substrates. ru.nl

Asymmetric oxidation reactions, while less commonly reported with this compound itself, are a significant area of asymmetric catalysis. For instance, copper(I) complexes with chiral tridentate nitrogen ligands have been developed for the asymmetric α-selenenylation of 2-acylimidazoles, a type of oxidation reaction. acs.org This highlights the potential for designing new this compound-based ligands for a broader range of asymmetric oxidation processes.

Heterogenization and Immobilization Strategies for this compound Based Metal Catalysts

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture can be challenging and costly. To address this, significant effort has been devoted to the heterogenization and immobilization of chiral catalysts, including those based on this compound.

One approach to heterogenization is the use of supported catalysts, where the chiral ligand or metal complex is anchored to a solid support. scielo.org.za This can facilitate catalyst recovery and reuse. For example, PNP ligands have been supported and tested in heterogeneous catalytic systems for ethylene (B1197577) oligomerization. scielo.org.za

Another strategy involves the use of metal-organic frameworks (MOFs) as catalytic platforms. d-nb.info MOFs offer a highly ordered and porous structure that can encapsulate and stabilize catalytically active metal centers. The MFM-300(Sc) MOF, for instance, has demonstrated reversible catalytic activity for the Strecker reaction, with the framework maintaining its structural integrity over multiple cycles. d-nb.info

The development of effective heterogenization strategies is crucial for the industrial application of this compound-based catalysts, as it can lead to more sustainable and economically viable chemical processes.

Investigation of S 2 Phenyl 2 Phenylamino Ethanol As a Metal Free Organocatalyst

Direct Organocatalytic Applications of (S)-2-Phenyl-2-phenylamino-ethanol in Stereoselective Reactions

This compound as a Bifunctional Organocatalyst in Cascade Reactions

There is no evidence in the scientific literature to suggest that This compound has been employed as a bifunctional organocatalyst in cascade reactions. Bifunctional catalysts, which possess both acidic and basic sites, are a significant area of organocatalysis research. However, the application of this particular compound, which contains a hydroxyl group and a secondary amine, in facilitating multi-step cascade or tandem reactions has not been reported. As a result, no research findings or data tables detailing its performance in such catalytic processes can be provided.

Chiral Brønsted Acid/Base Catalysis Mediated by this compound Derivatives

An extensive review of the literature did not yield any studies on the development or application of derivatives of This compound as chiral Brønsted acid or Brønsted base catalysts. While the modification of chiral backbones to create potent acid or base catalysts is a common strategy in organocatalysis, this approach has not been applied to the This compound scaffold. Research in this area is dominated by other structural motifs, such as those derived from BINOL, cinchona alkaloids, or proline. Therefore, there is a lack of data to report on the catalytic activity of any such derivatives.

Proline-Mimetic Catalysis and Related Systems Utilizing the this compound Scaffold

The concept of proline-mimetic catalysis involves the design of catalysts that replicate the mode of action of proline, often through the formation of enamine or iminium intermediates. A search for systems utilizing the This compound scaffold in this capacity yielded no results. The structural features of this compound differ significantly from proline, and it does not appear to have been investigated as a proline substitute or mimetic in any organocatalytic context. Consequently, there are no research findings or comparative data to present for this topic.

Utility of S 2 Phenyl 2 Phenylamino Ethanol As a Chiral Auxiliary and Building Block in Complex Molecule Synthesis

Chiral Auxiliary Applications of (S)-2-Phenyl-2-phenylamino-ethanol in Diastereoselective Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of one or more subsequent reactions. acs.org The auxiliary is then removed, having imparted its chirality to the target molecule. Derivatives of 2-amino-1-phenylethanol (B123470) have demonstrated significant potential in this role, particularly in organocatalysis.

Research has shown that the 2-amino-1-phenylethanol framework is the essential "catalytic core" in certain enantioselective reactions. In studies on N-H insertion reactions involving rhodium(II) carbenoids, various stereoisomers of amino alcohols related to 2-amino-1-phenylethanol were tested for their ability to induce chirality. sigmaaldrich.com These investigations revealed that the absolute configuration of the amino alcohol directly dictates the chirality of the resulting N-phenyl-1-phenylglycine derivative. sigmaaldrich.com

For instance, when a rhodium carbenoid generated from methyl phenyldiazoacetate and an achiral rhodium(II) complex was reacted with aniline (B41778) in the presence of a (1R,2S)-aminoalcohol, the product was enriched in the R-isomer. sigmaaldrich.com Conversely, using the enantiomeric (1S,2R)-aminoalcohol catalyst yielded the S-isomer. This direct correlation underscores the role of the amino alcohol as the key chiral-directing agent. sigmaaldrich.com

Table 1: Enantioselective N-H Insertion Reaction Catalyzed by 2-Amino-1-phenylethanol Derivatives

| Catalyst (Amino Alcohol) | Solvent | Chemical Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|

| (1R,2S)-2-amino-1-phenylethanol | Methylene (B1212753) Chloride | 99 | 51 | R |

| (1R,2S)-2-amino-1,2-diphenylethanol | Methylene Chloride | 88 | 31 | R |

| (1S,2R)-2-amino-1-phenylethanol | Methylene Chloride | - | - | S |

| (1S,2R)-2-amino-1,2-diphenylethanol | Methylene Chloride | - | - | S |

Data sourced from a study on enantioselective N-H insertion reactions. sigmaaldrich.com The results highlight the direct influence of the catalyst's stereochemistry on the product's configuration.

This ability to control diastereoselective outcomes makes this compound and its analogs powerful tools for chemists.

Role of this compound as a Chiral Scaffold for the Construction of Stereogenic Centers

Beyond its use as a transient auxiliary, this compound can serve as a foundational chiral scaffold. In this capacity, it is not removed from the molecule but rather becomes an integral part of the final structure, providing a stereochemically defined framework upon which to build further complexity. Its inherent chirality provides a robust starting point for the synthesis of complex molecules with multiple stereocenters.

The concept of using a chiral scaffold is central to "chiral pool synthesis," where readily available, enantiomerically pure natural products are used as starting materials. ru.nl this compound, available as a chiral building block, fits perfectly within this strategy. bldpharm.combldpharm.com

Its utility as a scaffold is demonstrated in the synthesis of more complex heterocyclic structures. For example, the core structure can be elaborated into chiral oxazolidinones. organic-chemistry.orgnih.gov These oxazolidinone rings are themselves valuable chiral auxiliaries (e.g., Evans auxiliaries) and are present in several pharmaceutically active compounds. sioc-journal.cn By starting with the defined stereocenter of this compound, the resulting oxazolidinone is synthesized with a predetermined absolute stereochemistry, which is crucial for its subsequent applications in asymmetric synthesis. bath.ac.uk

Incorporation into Natural Product and Pharmaceutical Analog Synthesis as a Chiral Intermediate

The true measure of a chiral building block's utility lies in its successful incorporation into the synthesis of biologically active molecules. The phenyl ethanol (B145695) amine structure is a recognized pharmacophore, and its derivatives are pursued for various therapeutic applications. ajol.info

This compound serves as a key intermediate in the synthesis of various pharmaceutical analogs. For instance, its core structure is found in compounds designed as MCR-1 inhibitors, which are crucial for combating antibiotic resistance. nih.gov The synthesis of these complex molecules often involves building upon the chiral framework provided by the amino alcohol.

Furthermore, the related compound, 2-[(N-benzyl-N-phenyl)amino]ethanol, is a known intermediate for the calcium channel blocker Efonidipine. google.com The synthesis of specific enantiomers of such drugs often relies on chiral starting materials like this compound to establish the correct stereochemistry early in the synthetic sequence, avoiding costly and often inefficient resolution steps later on.

Preparation of Advanced Chiral Intermediates from this compound

The value of this compound is further enhanced by its ready conversion into more advanced chiral intermediates, broadening its applicability in asymmetric synthesis. These transformations often involve derivatizing the hydroxyl and amino groups to create new functionalities.

A prominent example is the synthesis of chiral oxazaborolidines, which are highly effective catalysts for the asymmetric reduction of prochiral ketones (Corey-Bakshi-Shibata reduction). ru.nlresearchgate.netresearchgate.net Reacting this compound with a boron source like borane (B79455) (BH3) generates a chiral oxazaborolidine catalyst in situ. This catalyst can then mediate the reduction of ketones to alcohols with high levels of enantioselectivity.

Another significant transformation is the synthesis of chiral oxazolidinones. These heterocyclic compounds can be prepared by reacting the amino alcohol with reagents like diethyl carbonate or phosgene (B1210022) derivatives. orgsyn.org The resulting (S)-4-phenyl-5-phenyloxazolidin-2-one retains the original stereochemistry and can be used as a powerful chiral auxiliary for a wide range of diastereoselective reactions, such as alkylations, aldol (B89426) reactions, and conjugate additions.

A particularly insightful example is the preparation of pseudoephenamine, a highly effective and unrestricted chiral auxiliary. Its synthesis can be achieved from its diastereomer, erythro-1,2-diphenyl-2-aminoethanol, through a stereoinvertive sequence involving N-formylation, cyclization to an oxazoline (B21484) with thionyl chloride, and subsequent hydrolytic ring-opening. mdpi.com This demonstrates how the fundamental amino alcohol structure can be manipulated to access different, highly valuable chiral intermediates.

Structural Modifications and Derivatization Strategies of S 2 Phenyl 2 Phenylamino Ethanol for Enhanced Research Utility

Synthesis of Novel (S)-2-Phenyl-2-phenylamino-ethanol Derivatives with Modified Amine Moieties

Modification of the secondary amine group in this compound is a key strategy to alter the steric and electronic environment around the chiral center, thereby influencing its behavior in catalytic and other applications. Common modifications include N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups to the nitrogen atom can significantly impact the steric bulk and basicity of the amine. A variety of N-alkylated derivatives of 2-(phenylamino)ethanol have been synthesized with moderate to excellent yields (64–80%) and high selectivity (81–96%). thieme-connect.de For instance, N-alkylation of anilines with 2-chloroethanol, promoted by potassium carbonate in methanol (B129727) at room temperature, has been shown to be an effective method for producing mono-N-alkylated products. thieme-connect.de This approach is tolerant of a wide range of functional groups. thieme-connect.de More complex alkyl groups, such as benzyl (B1604629) groups, have also been introduced. For example, 2-(N-Benzyl-N-phenylamino)ethanol has been synthesized via conventional alkylation with 2-bromoethanol. bath.ac.uk

N-Acylation: Acylation of the amine group introduces an amide functionality, which can alter the hydrogen-bonding capabilities and conformational preferences of the molecule. A greener approach for N-acylation of amines has been developed using benzotriazole (B28993) chemistry in water, affording products in high yields. nih.gov This method is efficient and allows for the recovery of the benzotriazole auxiliary. nih.gov The synthesis of various N-acyl derivatives, including those with nitro-phenyl groups, has been reported, expanding the library of available compounds for further studies. arabjchem.org

Table 1: Examples of this compound Derivatives with Modified Amine Moieties

| Derivative Name | Modification | Reference |

| 2-(N-Benzyl-N-phenylamino)ethanol | N-Benzylation | bath.ac.uk |

| 1-[2-[2-Chlorophenylazo)-methyl]-4-(3-methoxy-phenyl)-benzo[b] Current time information in Bangalore, IN.nih.govdiazepin-1-yl]-2-(3-nitro-phenylamino)-ethanone | N-Acylation with complex substituent | arabjchem.org |

| 2-(2-Chloro-4-nitro-phenylamino)-1-{4-(4-Chloro-phenyl)-2-[(3-nitro-phenylazo)-methyl]-benzo[b] Current time information in Bangalore, IN.nih.govdiazepin-1-yl]-ethanone | N-Acylation with complex substituent | arabjchem.org |

Synthesis of Novel this compound Derivatives with Modified Alcohol Moieties

The hydroxyl group of this compound offers another site for derivatization, primarily through O-alkylation and esterification. These modifications can influence the molecule's solubility, coordinating ability, and its potential to act as a chiral ligand.

O-Alkylation: The synthesis of O-alkylated 2-phenoxyethanol (B1175444) products can be achieved with moderate to excellent yields (60–99%). thieme-connect.de A sustainable, phase-transfer catalyzed O-alkylation of 2-phenyl-1-ethanol has been reported, demonstrating the feasibility of these reactions on a larger scale. researchgate.net This process can be optimized to be more environmentally friendly by eliminating the use of solvents like toluene. researchgate.net

Esterification: The hydroxyl group can be converted into an ester to introduce a wide range of functional groups. For example, the reaction of 2-(phenylamino)ethanol derivatives with carboxylic acids or their derivatives leads to the formation of corresponding esters. niscpr.res.in The synthesis of methyl-α-(phenylamino)-α-phenyl acetate (B1210297) has been reported through the esterification of the corresponding carboxylic acid. niscpr.res.in

Table 2: Examples of this compound Derivatives with Modified Alcohol Moieties

| Derivative Name | Modification | Reference |

| [2-(2-propenyloxy)ethyl]benzene | O-Alkylation | researchgate.net |

| Methyl-α-(phenylamino)-α-phenyl acetate | Esterification | niscpr.res.in |

Introduction of Additional Stereogenic Centers within this compound Frameworks

Creating diastereomers by introducing additional stereogenic centers into the this compound framework is a powerful strategy for developing highly selective catalysts and auxiliaries. This allows for a more refined tuning of the chiral environment.

The synthesis of such derivatives often involves diastereoselective reactions where the existing stereocenter directs the formation of the new one. For example, the synthesis of spirooxindole derivatives can be achieved with high diastereoselectivity through 1,3-dipolar cycloaddition reactions. rsc.org Catalyst-free multicomponent domino reactions have also been employed to generate complex molecules with multiple stereocenters in a single, efficient step. nih.gov These reactions can proceed with good to excellent yields and high diastereoselectivity, creating one C-C and one C-N bond in the process. nih.gov

Fluorination and Halogenation Studies on this compound Derivatives

The introduction of halogens, particularly fluorine, into organic molecules can dramatically alter their physical, chemical, and biological properties due to fluorine's high electronegativity, small size, and the strength of the C-F bond. dicp.ac.cn

Fluorination: Fluorination can be achieved using either nucleophilic or electrophilic fluorinating agents. tcichemicals.com Nucleophilic fluorinating agents like (diethylamino)sulfur trifluoride (DAST) are commonly used to convert hydroxyl groups into fluorine atoms, often with stereochemical inversion. tcichemicals.comnih.gov For instance, ethyl 8-((4-(2-fluoroethyl)phenyl)amino)-8-oxooctanoate was synthesized from its corresponding alcohol using DAST. nih.gov The development of chiral fluorinating agents and organocatalytic methods has enabled the enantioselective synthesis of α-fluoro α-amino acid derivatives. ethz.ch

Halogenation: Besides fluorination, other halogens like chlorine and bromine can be introduced to study their effects on the molecule's properties. Halogenated derivatives of related phenylamino (B1219803) compounds have been synthesized and their biological activities investigated. nih.govijper.org For example, the reaction of 2-bromoacetophenone (B140003) derivatives can lead to the formation of 4-arylthiazol-2-ethylamine synthons, which can be further modified. nih.gov

Table 3: Examples of Fluorination and Halogenation Reagents

| Reagent | Type | Application | Reference |

| (Diethylamino)sulfur trifluoride (DAST) | Nucleophilic Fluorinating Agent | Conversion of alcohols to fluorides | tcichemicals.comnih.gov |

| N-Bromosuccinimide (NBS) | Electrophilic Brominating Agent | Bromination of alkenes | researchgate.net |

| N-Chlorosuccinimide (NCS) | Electrophilic Chlorinating Agent | Chlorination of β-keto phosphonates | ethz.ch |

Probing Structure-Activity Relationships in Catalytic and Auxiliary Applications through Systematic Derivatization of this compound

Systematic derivatization of the this compound scaffold is crucial for understanding structure-activity relationships (SAR). By methodically altering different parts of the molecule and evaluating the performance of the resulting derivatives in catalytic or auxiliary applications, researchers can identify key structural features that govern efficacy and selectivity.

For instance, in the development of inhibitors for ectonucleoside triphosphate diphosphohydrolases (E-NTPDases), a series of 1-amino-4-phenylamino-2-sulfoanthraquinone derivatives were synthesized with various substituents on the phenyl ring. nih.gov This systematic approach revealed that small para-substituents on the phenyl ring were well-tolerated by NTPDase1, while an acetylamino group in the para-position was detrimental to activity. nih.gov Similarly, studies on quinazoline (B50416) derivatives as anticancer agents have shown that the nature and position of substituents on the quinazoline ring significantly impact their antiproliferative activity. nih.gov These SAR studies provide valuable insights for the rational design of more potent and selective molecules for specific applications.

Mechanistic Investigations and Computational Studies of S 2 Phenyl 2 Phenylamino Ethanol in Catalytic Cycles

Theoretical Studies on the Transition State Geometries of (S)-2-Phenyl-2-phenylamino-ethanol Catalyzed Reactions

Theoretical studies, particularly those employing quantum chemistry calculations, have been instrumental in visualizing the three-dimensional arrangements of atoms at the transition state of reactions catalyzed by this compound. These studies reveal that the stereochemical outcome of a reaction is often determined by the relative energies of competing transition state structures.

For instance, in the context of reactions involving the transfer of a chemical group to a prochiral substrate, the chiral environment created by the this compound ligand directs the approach of the substrate. This leads to the preferential formation of one enantiomer over the other. The phenyl groups on the ligand can establish specific non-covalent interactions, such as π-π stacking and CH-π interactions, with the substrate in the transition state. These interactions can stabilize one transition state geometry while destabilizing others, thereby dictating the enantioselectivity of the reaction.

Computational models have shown that the hydroxyl and amino groups of the ligand play a crucial role in coordinating to a metal center or in forming hydrogen bonds with the substrate, further anchoring the substrate in a specific orientation during the key bond-forming or bond-breaking step. The relative orientation of the phenyl rings and the amino alcohol backbone is critical in creating a well-defined chiral pocket.

Ligand-Substrate Interactions and Chiral Recognition Mechanisms in this compound Systems

The ability of this compound to induce chirality in a reaction product is fundamentally a process of molecular recognition. The catalyst must be able to distinguish between the two prochiral faces of a substrate or two enantiomeric forms of a racemic starting material. This chiral recognition is achieved through a network of non-covalent interactions between the ligand and the substrate.

Key interactions that govern chiral recognition include:

Hydrogen Bonding: The hydroxyl and amino groups of the ligand are potent hydrogen bond donors and acceptors. These interactions are critical for pre-organizing the substrate within the catalytic pocket.

π-π Interactions: The phenyl groups of the ligand can engage in stacking interactions with aromatic rings present in the substrate. acs.org

Steric Repulsion: The bulky phenyl groups also create steric hindrance, which can disfavor certain binding modes of the substrate, thereby contributing to selectivity. u-tokyo.ac.jp

The synergistic effect of these interactions leads to a diastereomeric relationship between the transition states leading to the two possible enantiomeric products. nih.gov The difference in the activation energies of these diastereomeric transition states determines the enantiomeric excess of the product. X-ray crystallography of diastereomeric salts formed between chiral resolving agents and amines has provided valuable insights into the specific interactions driving chiral recognition in the solid state. u-tokyo.ac.jp

Spectroscopic Analysis (e.g., NMR, IR, CD) for Mechanistic Elucidation in this compound Mediated Processes

Spectroscopic techniques provide experimental evidence to support and refine the mechanistic hypotheses derived from computational studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for characterizing reaction intermediates and products. nih.govnih.govmdpi.com In situ NMR studies can monitor the progress of a reaction, providing kinetic data and helping to identify transient species. researchgate.net The chemical shifts and coupling constants of the ligand and substrate can provide information about their proximity and relative orientation in the catalytic complex.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for probing changes in bonding, such as the formation or cleavage of bonds involving the hydroxyl and amino groups of the ligand. nih.gov For example, a shift in the stretching frequency of the O-H or N-H bond can indicate its involvement in hydrogen bonding or coordination to a metal center. mdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules. It can be used to determine the enantiomeric excess of a product and to probe the conformation of the chiral ligand in solution. nih.gov Changes in the CD spectrum of the ligand upon addition of a substrate or a metal precursor can provide insights into the formation and structure of the active catalytic species.

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis Involving this compound

Density Functional Theory (DFT) has become a cornerstone of mechanistic studies in catalysis. sumitomo-chem.co.jp DFT calculations allow for the exploration of the entire potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. rsc.orgrsc.org This provides a detailed, step-by-step picture of the reaction mechanism.

In the context of this compound catalyzed reactions, DFT calculations have been used to:

Predict Reaction Outcomes: By comparing the calculated activation energies for different possible reaction pathways, DFT can predict the major product and the enantioselectivity of a reaction. researchgate.net

Elucidate the Role of the Catalyst: DFT can pinpoint the specific interactions through which the catalyst stabilizes the desired transition state. rsc.org

Guide Catalyst Design: By understanding the structure-activity relationships revealed by DFT, researchers can rationally design new ligands with improved performance. sumitomo-chem.co.jp

For example, DFT calculations have been used to investigate the mechanism of reactions involving amines, carbon dioxide, and ethylene (B1197577) oxide, where derivatives of 2-phenylamino-ethanol are formed as intermediates. rsc.orgrsc.org These studies have elucidated the free energy profiles and reaction pathways, highlighting the role of substituents on the aromatic ring in influencing the reaction barriers. rsc.orgrsc.org

Below is a table summarizing representative energy barriers calculated using DFT for a related reaction, illustrating the impact of substituents on the reaction pathway.

| Reactant | Intermediate Stability (kcal/mol) | Transition State Energy (kcal/mol) | Activation Barrier (kcal/mol) |

| m-chloroaniline | - | - | 20.9 |

| p-anisidine | More stable by 8.1 | Similar to m-chloroaniline | 30.6 |

Data adapted from a theoretical study on the reaction of ethylene oxide with substituted anilines. rsc.org

Kinetic Studies of Reactions Mediated by this compound

Kinetic studies provide quantitative information about the rates of chemical reactions and how they are influenced by various factors such as reactant concentrations, temperature, and the presence of a catalyst. For reactions mediated by this compound, kinetic analysis is crucial for understanding the reaction mechanism and for optimizing reaction conditions.

By systematically varying the concentrations of the substrate, the catalyst, and any other reagents, it is possible to determine the rate law for the reaction. The rate law provides information about the composition of the rate-determining transition state. For example, if the reaction rate is found to be first-order in both the substrate and the catalyst, it suggests that both species are involved in the rate-determining step.

Kinetic studies can also be used to determine the activation parameters of a reaction, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). nih.gov These parameters provide further insight into the nature of the transition state. For instance, a highly negative entropy of activation would suggest a highly ordered, associative transition state, which is consistent with a mechanism involving the formation of a well-defined complex between the catalyst and the substrate.

Recent advancements have enabled kinetic studies to be performed in continuous-flow reactors, which can offer better control over reaction parameters and facilitate the acquisition of high-quality kinetic data. polimi.it

Advanced Analytical Methodologies for the Research Oriented Characterization of S 2 Phenyl 2 Phenylamino Ethanol

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination of (S)-2-Phenyl-2-phenylamino-ethanol in Research Samples

The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is critical in asymmetric synthesis. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as the primary tool for separating and quantifying the enantiomers of this compound. gcms.czmdpi.com The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). nih.gov

High-Performance Liquid Chromatography (HPLC): For amino alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. nih.govresearchgate.net These columns, like Chiralpak® and Chiralcel®, are frequently used in normal-phase or polar organic modes. researchgate.netchromatographyonline.com The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol (B145695), isopropanol), is optimized to achieve baseline separation. chromatographyonline.comresearchgate.net Acidic or basic additives may be incorporated to improve peak shape and resolution for amine-containing compounds. researchgate.netchromatographyonline.com

Gas Chromatography (GC): Chiral GC analysis often requires derivatization of the amino and hydroxyl groups to increase volatility and improve separation. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA). The derivatized enantiomers are then separated on a capillary column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. gcms.cz GC offers high resolution and sensitivity, making it suitable for trace-level enantiomeric impurity analysis.

The selection between HPLC and GC depends on the sample matrix, volatility of the compound, and the required sensitivity. HPLC is often preferred for its versatility and applicability to non-volatile compounds without derivatization.

Table 1: Illustrative Chiral Chromatography Conditions for Amino Alcohol Analysis

| Parameter | HPLC Method | GC Method |

|---|---|---|

| Stationary Phase | Chiralpak® AD-H (amylose derivative) | Rt-βDEXcst™ (derivatized β-cyclodextrin) |

| Column Dimensions | 150 x 4.6 mm, 3 µm | 30 m x 0.25 mm, 0.25 µm film |

| Mobile Phase/Carrier Gas | n-Hexane/Isopropanol (90:10, v/v) | Helium |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Temperature | 35 °C | 150 °C isothermal |

| Detection | UV at 254 nm | Flame Ionization Detector (FID) |

| Derivatization | None required | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Expected Outcome | Baseline separation of (S) and (R) enantiomers | Separation of derivatized enantiomers |

Comprehensive Spectroscopic Techniques (e.g., 2D-NMR, High-Resolution Mass Spectrometry) for Structural Confirmation in Research Syntheses of this compound

Following synthesis, unambiguous structural confirmation is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides definitive evidence of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR):

¹H NMR: Provides information on the number and chemical environment of protons. For this compound, distinct signals for the aromatic protons, the methine (CH) proton, the methylene (B1212753) (CH₂) protons, and the exchangeable NH and OH protons would be expected. The coupling constants (J-values) between adjacent protons help establish connectivity.

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The spectrum would show characteristic signals for the two phenyl rings, the benzylic carbon attached to the nitrogen and oxygen, and the carbon of the ethanol backbone.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations. COSY identifies proton-proton couplings within the molecule, confirming the -CH-CH₂- fragment. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. scispace.com Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. The exact mass of the protonated molecule [M+H]⁺ for C₁₄H₁₅NO would be measured and compared to the theoretical value, with a mass error typically in the low ppm range, confirming the molecular formula. The fragmentation pattern observed in MS/MS experiments can further corroborate the proposed structure.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Data Type | Expected Observation |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~7.4-6.6 ppm (aromatic H), ~4.5 ppm (CH-O), ~3.7 ppm (CH₂-N), ~2.5 ppm (NH/OH, broad) |

| ¹³C NMR | Chemical Shift (δ) | ~147, 138 ppm (ipso-C), ~129-113 ppm (aromatic C), ~75 ppm (CH-O), ~65 ppm (CH₂-N) |

| HRMS (ESI+) | Exact Mass [M+H]⁺ | Calculated: 214.1226; Observed: 214.122x (within 5 ppm) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3400-3300 (O-H, N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~1600, 1500 (C=C stretch) |

X-ray Crystallography for Absolute Configuration Determination and Complex Structure Analysis of this compound and its Derivatives

While NMR and MS confirm the molecular structure, they cannot determine the absolute configuration of a chiral center. X-ray crystallography is the definitive method for unambiguously establishing the three-dimensional arrangement of atoms in a molecule, including the absolute stereochemistry. nih.govpurechemistry.orgresearchgate.net

To perform this analysis, a suitable single crystal of this compound or a derivative must be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. purechemistry.org The analysis provides precise bond lengths, bond angles, and torsion angles. For determining the absolute configuration, the anomalous dispersion effect (Bijvoet method) is often employed, which requires careful data collection and processing. researchgate.netsci-hub.se

The resulting crystal structure would not only confirm the (S)-configuration but also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the packing of molecules in the crystal lattice. benthamopen.com

Table 3: Representative X-ray Crystallographic Data for a Chiral Amino Alcohol

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁ |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | a=5.4, b=8.3, c=25.1; β=93.8° |

| Z | Number of molecules in the unit cell. | 4 |

| Hydrogen Bonding | Intermolecular interactions observed. | O-H···N, N-H···O |

| Flack Parameter | A value close to zero confirms the assigned absolute structure. | 0.0(1) |

In-situ Monitoring Techniques for Reaction Progress in this compound Mediated Processes

In modern chemical research, understanding reaction kinetics and mechanisms is crucial for process optimization. In-situ monitoring techniques allow for real-time analysis of a reaction mixture without the need for sampling. When this compound is used as a chiral ligand, catalyst, or reactant, these techniques can provide invaluable data on reaction rates, intermediates, and endpoint determination.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring changes in functional groups. For instance, in a reaction where this compound is used to catalyze the addition of a nucleophile to a carbonyl group, one could monitor the disappearance of the C=O stretching band of the starting material and the appearance of bands corresponding to the product. Attenuated Total Reflectance (ATR) probes are commonly used to interface FT-IR spectrometers directly with the reaction vessel.

Reaction Calorimetry: This technique measures the heat flow of a chemical reaction in real-time. The heat released or absorbed is directly proportional to the rate of reaction. This provides kinetic information and is also critical for assessing the safety and scalability of a process involving this compound. By monitoring the thermal profile, one can identify the onset, progression, and completion of the reaction.

These in-situ methods provide a continuous stream of data, offering a much more detailed picture of the reaction dynamics compared to traditional offline analysis of discrete samples.

Future Research Directions and Unexplored Avenues for S 2 Phenyl 2 Phenylamino Ethanol

Development of Novel Reaction Methodologies Utilizing (S)-2-Phenyl-2-phenylamino-ethanol in Emerging Fields

The core structure of this compound is ripe for application in novel catalytic transformations beyond its traditional use. Future research could focus on its role as a chiral ligand or auxiliary in emerging areas of synthesis. One promising direction is photoredox catalysis, where the ligand could modulate the stereoselectivity of radical reactions. For instance, a dual catalytic system involving an acridinium (B8443388) photoredox catalyst and a chiral complex of this compound could enable the enantioselective α-C–H aminoalkylation of alcohols. rsc.org

Another area of exploration is gold-catalyzed asymmetric reactions. While various phosphine-containing ligands have been explored, the development of new ligand types is crucial for discovering new reactions. mdpi.com The this compound moiety could be incorporated into novel phosphine (B1218219) ligands, potentially leading to new stereo-divergent syntheses or applications in enantioselective cycloaddition reactions. mdpi.com Research could also explore its use in asymmetric C-H bond functionalization, a field that continues to grow in importance for efficient molecular construction. acs.org

Exploration of this compound in Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from batch to continuous flow processing is a key objective in modernizing pharmaceutical and fine chemical manufacturing. nih.govbeilstein-journals.org this compound has significant, yet largely unexplored, potential in this domain. A primary avenue of research is the immobilization of the molecule onto solid supports to create heterogeneous catalysts suitable for packed-bed reactors.

Supports like functionalized magnetite (Fe₃O₄) core-shell nanoparticles offer the advantage of easy magnetic separation and catalyst recycling. rsc.org Chiral β-amino alcohols have been successfully anchored to such nanoparticles, demonstrating the feasibility of this approach. rsc.org Similarly, immobilization on mesoporous silica (B1680970) (like SBA-15 or MCM-48) or polymer resins (like Merrifield resin) could yield robust, reusable catalysts. researchgate.netacs.orgpsu.edu These heterogeneous catalysts could be used for reactions such as the enantioselective arylation of aldehydes or transfer hydrogenations in a continuous flow regime, potentially offering higher yields and enantioselectivities with shorter residence times compared to batch processes. researchgate.net

Future work should focus on optimizing the immobilization strategy to ensure catalyst stability and prevent leaching, while maintaining high catalytic activity. The development of "tube-in-tube" reactors could also be explored for reactions involving gaseous reagents in conjunction with the immobilized catalyst. beilstein-journals.org

Table 1: Potential Immobilization Supports for this compound in Flow Chemistry

| Support Material | Key Features | Potential Advantages in Flow Chemistry |

| Magnetite Nanoparticles (Fe₃O₄) | Superparamagnetic core, often with a silica shell for functionalization. rsc.org | Easy catalyst recovery via magnetic decantation, good dispersion in the absence of a magnetic field. rsc.org |

| Mesoporous Silica (e.g., MCM-48, SBA-15) | High surface area, tunable pore size, robust inorganic framework. acs.orgpsu.edu | High catalyst loading, stable under various reaction conditions, well-defined structure. psu.edu |

| Polymer Resins (e.g., Merrifield resin) | Swellable organic polymer backbone, well-established functionalization chemistry. researchgate.net | High functional group density, suitable for a wide range of organic solvents. researchgate.net |

Integration of this compound into Multicomponent Reactions and Domino Sequences

Multicomponent reactions (MCRs) and domino (or cascade) sequences are highly efficient chemical processes that form complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. rsc.orgrug.nl The integration of this compound as a chiral catalyst or auxiliary in these reactions is a significant area for future development.

Its potential lies in controlling the stereochemistry of key bond-forming steps within a cascade. For example, it could be used to catalyze an asymmetric domino Michael/aza-Henry reaction between nitroalkenes and imino esters to produce chiral pyrrolidines. chim.it The development of MCRs based on isocyanides, such as the Ugi or Passerini reactions, could also benefit from chiral ligands derived from this compound to produce α-acyloxycarboxamides or other complex structures with high enantiopurity. rug.nlrug.nl

Future research could design novel domino reactions where the chiral environment created by the this compound-metal complex dictates the stereochemical outcome of multiple sequential transformations, such as an imino-aldol–aza-Michael reaction to form highly functionalized piperidines. rsc.org

Design of Next-Generation Hybrid Catalysts Incorporating the this compound Moiety

Hybrid catalysts, which combine the distinct properties of organic molecules, inorganic materials, and metal centers, offer synergistic advantages. The this compound scaffold is an ideal building block for such next-generation catalysts.

One promising frontier is its incorporation into Metal-Organic Frameworks (MOFs). google.com By designing organic linkers that include the this compound structure, it is possible to create MOFs with chiral pores. These materials could act as highly effective and recyclable heterogeneous catalysts for asymmetric reactions, benefiting from the MOF's high surface area and tunable open metal sites which can act as Lewis acids. google.comresearchgate.net

Another approach involves creating hybrid organocatalysts. For example, fusing the amino alcohol moiety with a squaramide unit could create a bifunctional catalyst with both a Brønsted basic site (the amine) and hydrogen-bonding donor sites (the squaramide). nih.govacs.org Such a catalyst could be highly effective in enantioselective domino reactions, like the Michael addition/cyclization of oxoindolines with diketones, to generate complex spiro-oxindoles. nih.govacs.org

Table 2: Proposed Hybrid Catalyst Concepts

| Hybrid Catalyst Type | Incorporating Moiety | Proposed Application | Potential Advantage |

| Chiral Metal-Organic Framework (MOF) | This compound as part of the organic linker. google.com | Heterogeneous asymmetric catalysis (e.g., epoxide activation, CO₂ fixation). google.com | High recyclability, shape-selective catalysis within chiral pores, synergistic Lewis acid catalysis. google.comresearchgate.net |

| Bifunctional Organocatalyst | Fused with a squaramide or urea (B33335) group. nih.gov | Enantioselective domino reactions (e.g., Michael/cyclization). nih.govacs.org | Cooperative activation of substrates through hydrogen bonding and Brønsted base catalysis. |

| Single-Atom Hybrid Catalyst | Supported on a structure containing single metal atoms (e.g., Pd₁, Fe₁). mdpi.com | Tandem oxidative and reductive reactions in one system. mdpi.comresearchgate.net | High atom economy, biomimetic cascade catalysis with distinct, isolated active sites. researchgate.net |

Potential for Sustainable and Bio-Inspired Applications of this compound in Academic Research

Aligning chemical synthesis with the principles of green chemistry is a paramount goal for academic research. This compound and its derivatives can play a role in developing more sustainable and bio-inspired catalytic systems. Research in this area could focus on several key themes.

First, the development of catalytic systems that operate efficiently in environmentally benign solvents, such as water or bio-based solvents like ethanol (B145695), is crucial. ajgreenchem.com This includes designing catalysts that are stable and active in aqueous media, potentially mimicking enzymatic processes. rsc.org Second, the use of the chiral amino alcohol scaffold in biocatalysis and chemo-enzymatic cascades offers a powerful strategy. For example, engineered enzymes like amine dehydrogenases could be used in concert with a catalyst based on this compound to perform reductive aminations or synthesize other chiral building blocks from renewable feedstocks. frontiersin.orgmdpi.com This approach combines the high stereoselectivity of enzymes with the broad reaction scope of chemical catalysts. nih.gov

Finally, bio-inspired catalysis, which seeks to replicate the efficiency of natural enzymes, is a rich field for exploration. mdpi.com A catalyst featuring the this compound moiety could be designed to operate within a biomimetic system, for instance, by being part of a larger assembly that mimics an enzyme's active site to achieve high selectivity and activity under mild, sustainable conditions. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for (S)-2-Phenyl-2-phenylamino-ethanol, and how do reaction conditions influence enantiomeric excess?

- Methodological Answer : Synthesis typically involves asymmetric reductive amination or chiral resolution. For example, chiral catalysts or enzymes can enhance enantiomeric excess (ee). Key parameters include temperature (20–25°C for stereochemical control), pH (neutral to slightly basic), and solvent polarity (e.g., ethanol/water mixtures). The molecular structure (C14H15NO, MW 213.28) requires verification via CAS RN 135285-98-2 .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 3.6–4.0 ppm for ethanol -OH/-NH).

- IR : Peaks at ~3300 cm⁻¹ (N-H/O-H stretch) and ~1600 cm⁻¹ (C=C aromatic).

- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to assess ee >98% .

Q. What are the recommended storage conditions and solubility profiles for this compound?

- Methodological Answer : Store at 2–8°C in amber vials to prevent photodegradation . Solubility is highest in polar aprotic solvents (e.g., DMSO, ethanol) due to -OH and -NH groups. Aqueous solubility is limited (logP ~2.1), necessitating co-solvents for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from structural variants (e.g., para- vs. ortho-substituents). Cross-validate using:

- CAS Registry Numbers : Confirm identity (e.g., 135285-98-2 vs. 572923-26-3 for p-tolyl derivatives) .

- Mass Spectrometry : Compare exact mass (e.g., 213.28 vs. 227.30 for methyl-substituted analogs) .

- X-ray Crystallography : Resolve stereochemical ambiguities in enantiomers .

Q. What strategies optimize enantioselective synthesis of this compound to achieve >99% ee?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use Ru-BINAP complexes or lipases for kinetic resolution .

- Analytical Validation : Chiral HPLC (e.g., Daicel OD-H column) with UV detection at 254 nm. Compare retention times to (R)-enantiomer standards .

- Purity Standards : Ultra-high purity (>99.99%) achievable via recrystallization in ethyl acetate/hexane .

Q. How do electron-withdrawing substituents on phenyl rings affect the compound’s reactivity in kinetic studies?

- Methodological Answer : Substituents (e.g., -F, -CF₃) alter reactivity via electronic and steric effects:

- Hammett Analysis : σ⁻ values quantify electron withdrawal (e.g., -CF₃: σ⁻ = 0.54), increasing electrophilicity at the aminoethanol core .

- Mechanistic Insights : Steric hindrance from 2-methyl groups reduces reaction rates by 30% in SN2 pathways, as shown in derivatives .

- Kinetic Profiling : Use stopped-flow spectroscopy to monitor intermediates in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.